molecular formula C13H15IN6O B4346371 (4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B4346371
M. Wt: 398.20 g/mol
InChI Key: HXWVZJNRRBWMSX-UHFFFAOYSA-N
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Description

(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with iodine and methyl groups, as well as a piperazine ring attached to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of (4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern and the combination of pyrazole and piperazine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4-iodo-2-methylpyrazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN6O/c1-18-11(10(14)9-17-18)12(21)19-5-7-20(8-6-19)13-15-3-2-4-16-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWVZJNRRBWMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

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